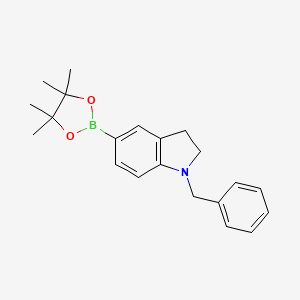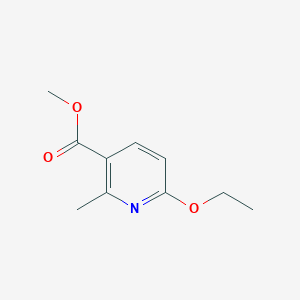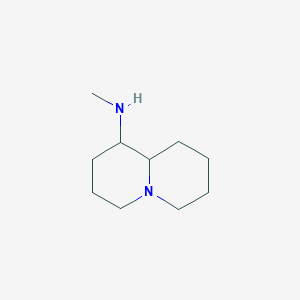
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative. One common method involves the reaction of 2-bromo-4-methylpyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-4-methyl-5-(trifluoromethyl)pyridine or 2-thio-4-methyl-5-(trifluoromethyl)pyridine.
Oxidation: Formation of 2-iodo-4-formyl-5-(trifluoromethyl)pyridine or 2-iodo-4-carboxy-5-(trifluoromethyl)pyridine.
Reduction: Formation of 2-iodo-4-methyl-5-(trifluoromethyl)piperidine.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Iodo-4-methylpyridine
- 2-Iodo-5-methylpyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
Uniqueness
2-Iodo-4-methyl-5-(trifluoromethyl)pyridine is unique due to the simultaneous presence of iodine, methyl, and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, while the iodine atom provides a site for further functionalization .
Eigenschaften
Molekularformel |
C7H5F3IN |
|---|---|
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
2-iodo-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-2-6(11)12-3-5(4)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
WUYVWJPSXGQJDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)




![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)



![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
